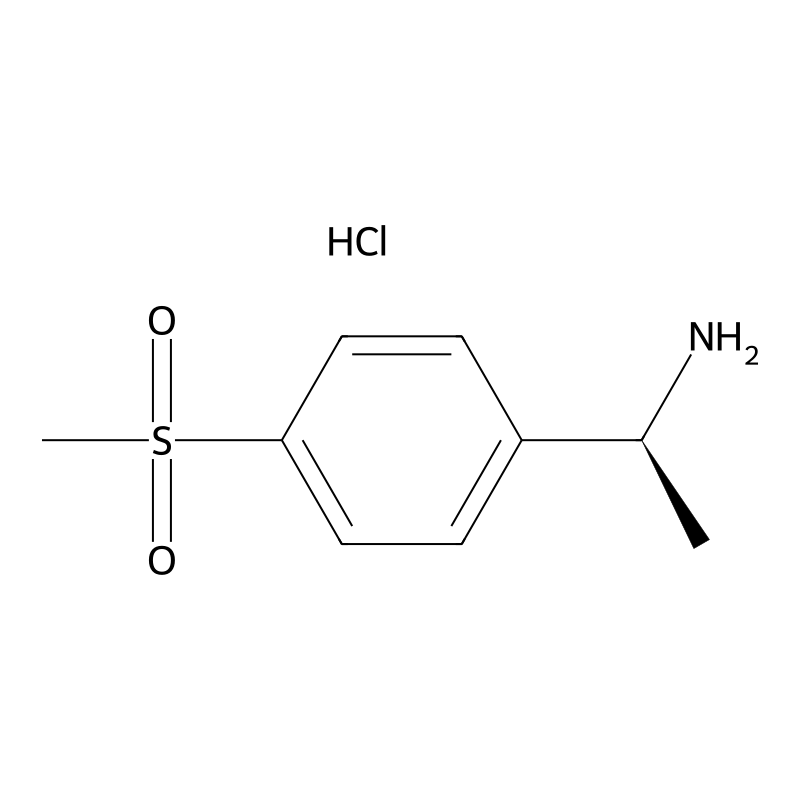(S)-1-(4-(Methylsulfonyl)phenyl)ethanamine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
(S)-1-(4-(Methylsulfonyl)phenyl)ethanamine hydrochloride, also known as (1S)-1-(4-methylsulfonylphenyl)ethanamine hydrochloride, is a chiral compound characterized by its unique molecular structure and properties. Its molecular formula is C₉H₁₃NO₂S, with a molecular weight of approximately 199.27 g/mol. The compound features a methylsulfonyl group attached to a phenyl ring, which is further connected to an ethanamine moiety. This structure contributes to its distinct chemical behavior and biological activity.
- Ligand Design: The molecule possesses an amine group, which can form bonds with metal ions. This suggests potential use in the design of ligands for enzymes or other biomolecules. PubChem:
- Medicinal Chemistry: The presence of the methylsulfonyl group and the chiral center (S) introduces interesting functionalities that could be relevant in drug discovery. Further research is needed to understand its potential interactions with biological targets.
- Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.
- Acid-Base Reactions: As an amine, it can accept protons in acidic environments, forming its hydrochloride salt.
- Oxidation Reactions: The methylsulfonyl group can undergo oxidation under certain conditions, potentially leading to the formation of sulfone derivatives.
Research indicates that (S)-1-(4-(Methylsulfonyl)phenyl)ethanamine hydrochloride exhibits various biological activities. It has been studied for its potential as a pharmacological agent due to its interaction with neurotransmitter systems. Specifically, it may influence serotonin and dopamine pathways, which are crucial in mood regulation and cognitive functions. Its safety profile shows that it can cause skin irritation and is harmful if swallowed, necessitating careful handling .
The synthesis of (S)-1-(4-(Methylsulfonyl)phenyl)ethanamine hydrochloride typically involves several steps:
- Starting Materials: The synthesis begins with commercially available precursors such as 4-methylsulfonylbenzaldehyde.
- Reduction Reaction: A reduction process is employed to convert the aldehyde to the corresponding amine.
- Chiral Resolution: As the compound is chiral, methods such as chiral chromatography may be used to isolate the desired enantiomer.
- Formation of Hydrochloride Salt: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
These methods can vary based on the desired yield and purity of the final product.
(S)-1-(4-(Methylsulfonyl)phenyl)ethanamine hydrochloride has several applications in pharmaceutical research and development:
- Drug Development: Due to its potential neuroactive properties, it may serve as a lead compound for developing treatments for psychiatric disorders.
- Chemical Research: It acts as an intermediate in synthesizing other complex organic molecules.
- Analytical Standards: This compound is used as a reference standard in analytical chemistry for quality control and method validation.
Interaction studies involving (S)-1-(4-(Methylsulfonyl)phenyl)ethanamine hydrochloride focus on its binding affinity to various receptors. Preliminary data suggest that it may interact with serotonin receptors, influencing mood and anxiety-related behaviors. Further studies are required to elucidate its full pharmacological profile and potential therapeutic applications.
Several compounds share structural similarities with (S)-1-(4-(Methylsulfonyl)phenyl)ethanamine hydrochloride, each exhibiting unique properties:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 4-Methanesulfonylbenzamidine hydrochloride | 5434-06-0 | 0.79 |
| 1-Methyl-4-(methylsulfonyl)benzene | 3185-99-7 | 0.76 |
| 4-(4-(Methylsulfonyl)phenyl)piperidine | 885274-65-7 | 0.74 |
| 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride | 1172986-17-2 | 0.74 |
| N-Methyl-4-(methylsulfonyl)aniline hydrochloride | 1263378-01-3 | 0.69 |
The uniqueness of (S)-1-(4-(Methylsulfonyl)phenyl)ethanamine hydrochloride lies in its specific chiral configuration and the presence of both an amine and a sulfonyl group, which may confer distinct biological activities compared to these similar compounds.
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








